molecular formula C20H19N5O2 B6423714 N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 422531-77-9

N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide

Cat. No.: B6423714
CAS No.: 422531-77-9
M. Wt: 361.4 g/mol
InChI Key: WEWIVGFGXBOGDT-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a synthetic hybrid molecule combining a tryptamine-derived indole moiety with a 1,2,3-benzotriazin-4-one group via a propanamide linker. The indole component is structurally analogous to endogenous tryptamine, which modulates neurological and inflammatory pathways . The benzotriazinone moiety is a heterocyclic system known for its role in enzyme inhibition, particularly in kinase and protease modulation .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c26-19(21-11-9-14-13-22-17-7-3-1-5-15(14)17)10-12-25-20(27)16-6-2-4-8-18(16)23-24-25/h1-8,13,22H,9-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWIVGFGXBOGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide plays a significant role in biochemical reactions due to its unique structure. The indole moiety is known to interact with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, indole derivatives have been shown to inhibit enzymes such as monoamine oxidase and cyclooxygenase. The benzotriazinyl group can also interact with biomolecules, potentially affecting their function. The interactions of this compound with these enzymes and proteins can lead to significant biochemical effects, including enzyme inhibition and modulation of protein function.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers. These interactions can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The indole moiety can bind to enzyme active sites, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters. The benzotriazinyl group can also interact with proteins, potentially altering their conformation and function. These interactions can lead to changes in gene expression, as the compound can modulate the activity of transcription factors or epigenetic modifiers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, indole derivatives are known to influence the metabolism of tryptophan, leading to the production of bioactive metabolites such as serotonin and melatonin. The benzotriazinyl group can also affect metabolic pathways by interacting with enzymes involved in oxidative stress and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. For instance, indole derivatives can be transported by amino acid transporters, facilitating their uptake into cells. The benzotriazinyl group can also interact with binding proteins, influencing the compound’s distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, indole derivatives can localize to the mitochondria, where they can influence mitochondrial function and energy production. The benzotriazinyl group can also affect the compound’s localization by interacting with organelle-specific proteins.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
IUPAC Name This compound

The structure features an indole moiety linked to a benzotriazine ring, which is significant for its biological activity. The presence of these heterocycles often correlates with diverse pharmacological properties.

Anticancer Properties

Research indicates that derivatives of benzotriazine compounds exhibit promising anticancer activities. For instance, a study on benzotriazinone derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Effects

Benzotriazine derivatives have also shown antimicrobial properties. A study highlighted their effectiveness against pathogenic bacteria and fungi, suggesting that the compound may disrupt microbial cell membranes or inhibit essential enzymes .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by evidence showing that related benzotriazine compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This property could be beneficial in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : Studies suggest that it may interact with specific receptors such as the vitamin D receptor (VDR), which plays a role in cellular growth regulation .
  • Induction of Apoptosis : Evidence shows that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Cell Line Studies : In vitro studies using HepG2 liver carcinoma cells revealed that modifications to the benzotriazine structure enhance cytotoxicity and apoptosis induction .
  • Molecular Docking Studies : Computational analyses have shown strong binding affinities of the compound towards various biological targets, indicating its potential as a lead compound for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Tryptamine-NSAID Hybrids

Several compounds share the tryptamine-amide scaffold but differ in the substituent attached to the propanamide chain:

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Combines tryptamine with carprofen (an NSAID). The carbazole group may confer DNA intercalation or topoisomerase inhibition properties, distinct from benzotriazinone’s enzymatic targeting .
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Links tryptamine to naproxen. The naphthalene moiety retains COX-1/COX-2 inhibitory activity, whereas benzotriazinone lacks direct NSAID mechanisms .

Substitution Patterns and Pharmacokinetic Influences

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide: Incorporates a fluorinated biphenyl group, enhancing metabolic stability and lipophilicity compared to the benzotriazinone’s polar oxo group .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Features a chromen-4-one system, which, like benzotriazinone, may engage in hydrogen bonding but differs in aromatic conjugation and fluorine substitution .

Heterocyclic Variations

  • 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide : Replaces the propanamide linker with an oxoacetamide and a methylisoxazole group, altering solubility and target selectivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Differences Key Functional Groups Potential Bioactivity References
N-[2-(1H-Indol-3-yl)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide Benzotriazinone Indole, benzotriazinone, propanamide Enzyme inhibition, CNS modulation
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide Carbazole Indole, carbazole, propanamide DNA interaction, anti-inflammatory
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Methoxynaphthalene Indole, naphthalene, propanamide COX inhibition, analgesic
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Fluorinated biphenyl Indole, fluorobiphenyl, propanamide Enhanced metabolic stability
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)... Chromen-4-one Fluorophenyl, chromenone Kinase inhibition

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